molecular formula C40H40BClF4N2 B14089465 1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate CAS No. 913633-67-7

1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate

Cat. No.: B14089465
CAS No.: 913633-67-7
M. Wt: 671.0 g/mol
InChI Key: UTAGKTNDTLMRTI-UHFFFAOYSA-N
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Description

1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound belongs to the class of cyanine dyes, which are widely used for their optical properties, particularly in the field of photonics and imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then transfer energy to other molecules or generate reactive oxygen species, which can induce cellular damage in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate is unique due to its specific absorption maximum at 1024 nm, making it particularly useful for near-infrared applications .

Properties

CAS No.

913633-67-7

Molecular Formula

C40H40BClF4N2

Molecular Weight

671.0 g/mol

IUPAC Name

1-butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate

InChI

InChI=1S/C40H40ClN2.BF4/c1-3-5-26-42-34(32-18-8-12-28-14-10-20-36(42)38(28)32)24-22-30-16-7-17-31(40(30)41)23-25-35-33-19-9-13-29-15-11-21-37(39(29)33)43(35)27-6-4-2;2-1(3,4)5/h8-15,18-25H,3-7,16-17,26-27H2,1-2H3;/q+1;-1

InChI Key

UTAGKTNDTLMRTI-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC

Origin of Product

United States

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